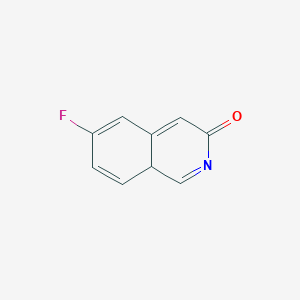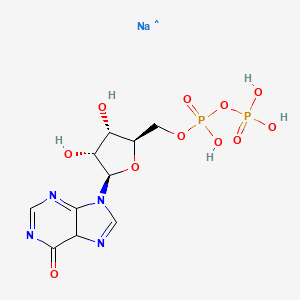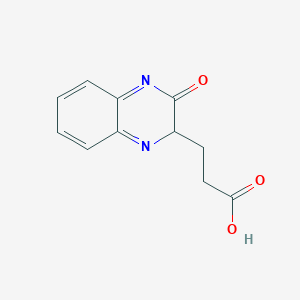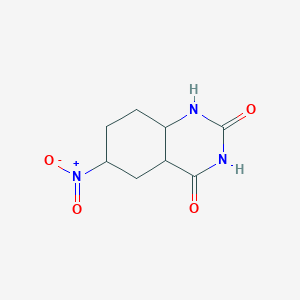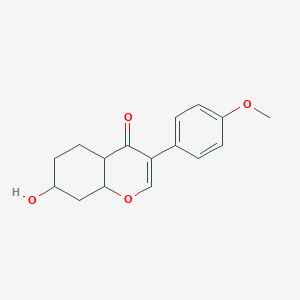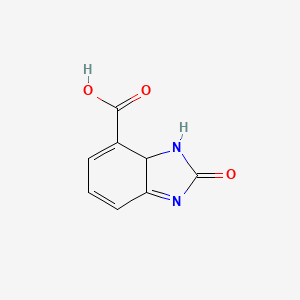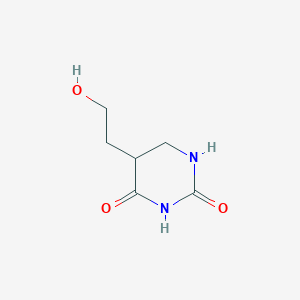
5-(2-Hydroxyethyl)dihydropyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Hydroxyethyl)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidines This compound is characterized by a pyrimidine ring with two keto groups at positions 2 and 4, and a hydroxyethyl group at position 5
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 5-(2-Hydroxyethyl)dihydropyrimidin-2,4(1H,3H)-dion kann durch Mehrkomponentenreaktionen erfolgen. Ein übliches Verfahren beinhaltet die Reaktion von aromatischen Aldehyden, Anilinen und Alkylacetoacetaten unter Rückflussbedingungen in Ethanol. Diese Reaktion wird durch duale, funktionelle ionische Flüssigkeiten katalysiert, wie z. B. N,N,N’,N’-Tetramethyl-N,N’-bis(sulfo)ethan-1,2-diaminiummesylat ([TMBSED][OMs]2) .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung umfassen typischerweise ähnliche Mehrkomponentenreaktionen, jedoch in größerem Maßstab. Die Verwendung von ionischen Flüssigkeiten als Katalysatoren ist aufgrund ihrer einstellbaren physikalischen und chemischen Eigenschaften, hohen thermischen und chemischen Stabilität sowie geringer Umweltbelastung bevorzugt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-(2-Hydroxyethyl)dihydropyrimidin-2,4(1H,3H)-dion unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Hydroxyethylgruppe kann oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden.
Reduktion: Die Ketogruppen können unter geeigneten Bedingungen zu Hydroxylgruppen reduziert werden.
Substitution: Die Wasserstoffatome am Pyrimidinring können durch verschiedene funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Elektrophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter milden bis moderaten Bedingungen durchgeführt, um hohe Ausbeuten und Selektivität zu gewährleisten .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation der Hydroxyethylgruppe zu Aldehyden oder Carbonsäuren führen, während die Reduktion der Ketogruppen zu Diolen führen kann .
Wissenschaftliche Forschungsanwendungen
5-(2-Hydroxyethyl)dihydropyrimidin-2,4(1H,3H)-dion hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Es wurde auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebswirkungen.
Medizin: Es wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere als Inhibitoren bestimmter Enzyme oder Rezeptoren.
Industrie: Es wird bei der Produktion verschiedener Feinchemikalien und Pharmazeutika verwendet.
Wirkmechanismus
Der Wirkmechanismus von 5-(2-Hydroxyethyl)dihydropyrimidin-2,4(1H,3H)-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise kann es als Inhibitor bestimmter Enzyme wirken, indem es an ihre aktiven Stellen bindet und ihre Aktivität blockiert. Die Hydroxyethylgruppe und die Ketogruppen spielen in diesen Wechselwirkungen eine entscheidende Rolle, indem sie Wasserstoffbrückenbindungen und andere nicht-kovalente Wechselwirkungen mit den Zielmolekülen bilden .
Wirkmechanismus
The mechanism of action of 5-(2-Hydroxyethyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The hydroxyethyl group and the keto groups play crucial roles in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den Verbindungen, die 5-(2-Hydroxyethyl)dihydropyrimidin-2,4(1H,3H)-dion ähnlich sind, gehören andere Dihydropyrimidine und Pyrimidinderivate, wie z. B.:
- 2-Amino-4-hydroxy-6-methylpyrimidin
- Pyrazolo[3,4-d]pyrimidin
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin
Einzigartigkeit
Was 5-(2-Hydroxyethyl)dihydropyrimidin-2,4(1H,3H)-dion von diesen ähnlichen Verbindungen abhebt, ist seine einzigartige Kombination von funktionellen Gruppen, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Das Vorhandensein sowohl von Hydroxyethyl- als auch von Ketogruppen ermöglicht eine breite Palette von chemischen Modifikationen und Wechselwirkungen mit biologischen Zielstrukturen .
Eigenschaften
CAS-Nummer |
828241-25-4 |
|---|---|
Molekularformel |
C6H10N2O3 |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
5-(2-hydroxyethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H10N2O3/c9-2-1-4-3-7-6(11)8-5(4)10/h4,9H,1-3H2,(H2,7,8,10,11) |
InChI-Schlüssel |
FAPGLIUAYDSVAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)NC(=O)N1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


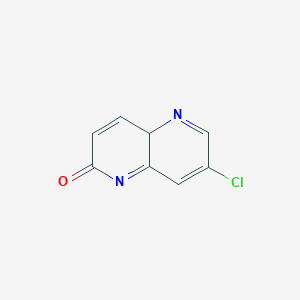
![2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(4,4,5,5,6,6,7,7,8,8,8-undecadeuterio-2-methyloctan-2-yl)phenol](/img/structure/B12358847.png)
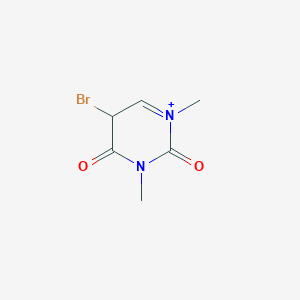

![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B12358852.png)
![3,5,7,8-Tetrahydro-2-methyl-4H-thiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B12358856.png)

